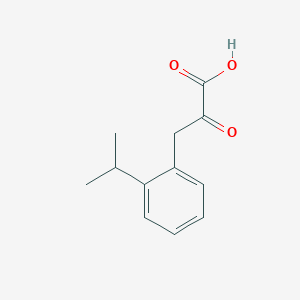![molecular formula C9H10O3 B13527242 Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxotricyclo[2210,2,6]heptane-1-carboxylate is a complex organic compound with the molecular formula C9H10O3 It is characterized by a tricyclic structure, which includes three interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include oxidation and esterification to introduce the oxo and ester functional groups, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reactions are scaled up from laboratory procedures to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters and amides .
Applications De Recherche Scientifique
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The ester and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[2.2.1.0,2,6]heptane: This compound shares the same tricyclic core but lacks the ester and oxo functional groups.
1,3,3-Trimethyltricyclo[2.2.1.0,2,6]heptane: This derivative has additional methyl groups, altering its chemical properties and reactivity.
Uniqueness
Methyl 3-oxotricyclo[221The combination of the tricyclic structure with the ester and oxo groups makes it a versatile compound in synthetic chemistry and biological research .
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
methyl 3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-12-8(11)9-3-4-2-5(9)6(9)7(4)10/h4-6H,2-3H2,1H3 |
Clé InChI |
BTLXJRPMGWXXCL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC3CC1C2C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


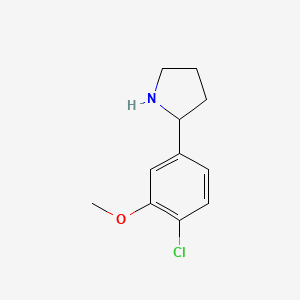
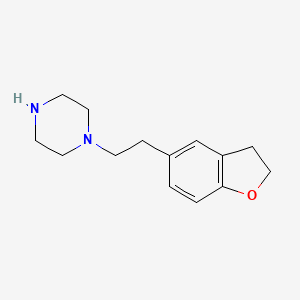
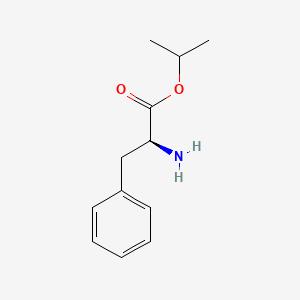

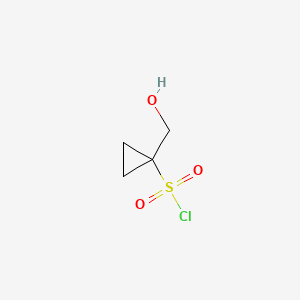
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)
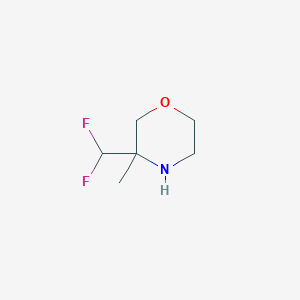

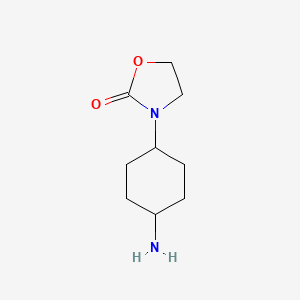
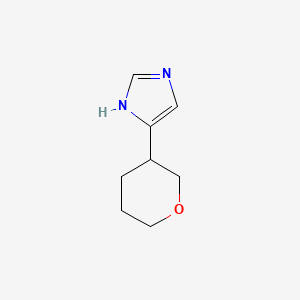
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)

